N-phosphocreatinate N-phosphocreatinate N-phosphocreatinate(2-) is dianion of N-phosphocreatine arising from deprotonation of the phospho and carboxy groups and protonation of the guanidino group; major species at pH 7.3. It has a role as a human metabolite. It is a conjugate base of a N-phosphocreatine.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1834468
InChI: InChI=1S/C4H10N3O5P/c1-7(2-3(8)9)4(5)6-13(10,11)12/h2H2,1H3,(H5,5,6,8,9,10,11,12)/p-2
SMILES: C[N+](=C(N)NP(=O)([O-])[O-])CC(=O)[O-]
Molecular Formula: C4H8N3O5P-2
Molecular Weight: 209.1 g/mol

N-phosphocreatinate

CAS No.:

Cat. No.: VC1834468

Molecular Formula: C4H8N3O5P-2

Molecular Weight: 209.1 g/mol

* For research use only. Not for human or veterinary use.

N-phosphocreatinate -

Specification

Molecular Formula C4H8N3O5P-2
Molecular Weight 209.1 g/mol
IUPAC Name 2-[[amino-(phosphonatoamino)methylidene]-methylazaniumyl]acetate
Standard InChI InChI=1S/C4H10N3O5P/c1-7(2-3(8)9)4(5)6-13(10,11)12/h2H2,1H3,(H5,5,6,8,9,10,11,12)/p-2
Standard InChI Key RMRKEMHUAGATCC-UHFFFAOYSA-L
SMILES C[N+](=C(N)NP(=O)([O-])[O-])CC(=O)[O-]
Canonical SMILES C[N+](=C(N)NP(=O)([O-])[O-])CC(=O)[O-]

Introduction

Chemical Structure and Properties

N-phosphocreatinate is derived from phosphocreatine, which has the molecular formula C₄H₁₀N₃O₅P. The compound represents a phosphorylated form of creatine where the phosphate group is attached to the nitrogen atom of the guanidino group .

Chemical Identifiers and Properties

Table 1: Chemical Identifiers and Basic Properties of Phosphocreatine

ParameterValue
IUPAC Name2-[methyl-[(E)-N'-phosphonocarbamimidoyl]amino]acetic acid
CAS Registry Number67-07-2
Molecular FormulaC₄H₁₀N₃O₅P
Molecular Weight211.035806957 (monoisotopic)
InChI KeyDRBBFCLWYRJSJZ-UHFFFAOYSA-N
SMILESCN(CC(O)=O)C(=N)NP(O)(O)=O

The structure features a phosphate group connected to a nitrogen atom, forming a phosphoramidate bond, which is responsible for the high-energy nature of this compound, allowing it to function as an energy carrier and storage molecule .

Biological Distribution and Concentrations

N-phosphocreatinate/phosphocreatine exhibits interesting distribution patterns across tissues and biological fluids.

Tissue Distribution

Phosphocreatine is predominantly found in tissues with high and fluctuating energy demands:

Table 2: Tissue Distribution of Phosphocreatine

TissueConcentrationNotes
Skeletal MuscleHighest concentrationApproximately 60-67% in phosphorylated form in resting muscle
Cardiac MuscleHigh concentrationCritical for cardiac energy metabolism
BrainSignificant levelsImportant for neural energy homeostasis
Seminal Vesicles5.6 ± 1.6 μmol/g (mouse) 2.2 ± 0.8 μmol/g (rat)Higher than intracellular levels in smooth muscles
TestesVery high creatine levelsSperm are exposed to highest known creatine concentration in mammalian tissues

Research has demonstrated that the total body creatine-phosphocreatine pool amounts to approximately 120 g (or 925 mmol) in a 70 kg adult male, with about 95% of this pool located in muscle tissue .

Extracellular Presence

Interestingly, significant levels of phosphocreatine have been found in extracellular fluids, particularly in seminal vesicle fluid. Studies have shown that creatine concentrations in seminal vesicular fluid are approximately 100 and 65 times higher than creatine levels in mammalian blood for mice and rats, respectively .

Biochemical Function and Energy Metabolism

The Phosphocreatine System

N-phosphocreatinate plays a crucial role in cellular energy metabolism, particularly in tissues with high and fluctuating energy demands.

Table 3: Primary Functions of Phosphocreatine in Energy Metabolism

FunctionMechanismSignificance
Temporal Energy BufferRapid conversion to ATP via creatine kinaseProvides immediate energy during high-intensity exercise
Spatial Energy Transfer"Shuttle" system between mitochondria and cytosolFacilitates transport of high-energy phosphates
ATP HomeostasisMaintains ATP levels during fluctuating energy demandsPrevents critical ATP depletion
Metabolic RegulationCoupling with ATPases at energy utilization sitesEnsures efficient energy utilization

The primary function of phosphocreatine is to serve as a rapidly mobilizable reserve of high-energy phosphates. During times of increased energy demand, phosphocreatine transfers its phosphate group to adenosine diphosphate (ADP) to regenerate adenosine triphosphate (ATP), a reaction catalyzed by creatine kinase .

The Phosphocreatine "Shuttle" System

The phosphocreatine "shuttle" system represents an elegant mechanism for energy transfer within cells. In this system, different isoforms of creatine kinase are strategically located in the mitochondria and cytosol to facilitate energy transfer .

The shuttle functions as follows:

  • ATP produced in mitochondria transfers high-energy phosphate to creatine via mitochondrial creatine kinase (CKmit)

  • The resulting phosphocreatine diffuses into the cytoplasm

  • At sites of energy utilization, cytosolic isoforms of creatine kinase use phosphocreatine to regenerate ATP

  • Creatine returns to the mitochondria to complete the cycle

This system effectively connects the sites of energy production (mitochondria) with sites of energy utilization (cytosolic ATPases) .

Enzymatic Interactions

N-phosphocreatinate participates in several enzymatic reactions, most notably those involving creatine kinase isoforms.

Creatine Kinase System

Multiple isoforms of creatine kinase have been identified, each with distinct subcellular locations and functions:

Table 4: Creatine Kinase Isoforms and Their Characteristics

IsoformSubcellular LocationPrimary Function
CK-M (muscle)CytosolForms CK-MM dimers, predominant in skeletal muscle
CK-B (brain)CytosolForms CK-BB and CK-MB dimers
Sarcomeric CKmitMitochondria (muscles)Catalyzes phosphorylation of creatine in mitochondria
Ubiquitous CKmitMitochondria (other tissues)Catalyzes phosphorylation of creatine in non-muscle tissues

The central reaction catalyzed by creatine kinase is:
Phosphocreatine + ADP ⇌ ATP + Creatine

This reversible reaction allows the system to:

  • Generate ATP rapidly during periods of high energy demand

  • Regenerate phosphocreatine reserves during periods of low energy demand

Pharmacokinetics and Metabolism

Absorption and Distribution

Research on exogenous phosphocreatine administration has provided insights into its pharmacokinetic properties:

  • Follows a two-compartment model regardless of species (animals or humans)

  • Exhibits rapid elimination from the body

  • When administered intravenously, results in elevated ATP levels in heart and red blood cells

Metabolism and Elimination

The metabolic fate of phosphocreatine involves several pathways:

  • Most phosphocreatine entering systemic circulation is converted to creatine

  • Phosphocreatine undergoes irreversible cyclization and dehydration to form creatinine at a fractional rate of 0.026 per day

  • This results in approximately 2 g of creatinine formation per day in an adult male

  • The end product creatinine is filtered by the renal glomerulus and excreted in urine

The transport mechanisms for phosphocreatine across cell membranes remain incompletely understood, but evidence suggests specific transport systems may exist for its cellular uptake .

Therapeutic Applications

Cardiovascular Applications

N-phosphocreatinate has been developed as a therapeutic agent with several potential applications:

Table 5: Therapeutic Applications of Phosphocreatine

ApplicationMechanismStatus
CardioprotectionMaintenance of myocardial energy metabolismUsed clinically in some countries
Dual Antiplatelet ActivityImproves hemorheological propertiesUnder investigation
Ischemic StrokeEnergy supplementation in cerebrovascular diseasePotential therapeutic use
Other cerebrovascular diseasesEnergy supplementationPotential therapeutic use

Phosphocreatine has been identified as a cardioprotective agent with dual antiplatelet activity. Its ability to serve as an energy buffer and support ATP recycling makes it potentially valuable in conditions characterized by energy shortage or increased energy requirements .

Research Findings

Extracellular Presence and Function

A significant research finding is the presence of phosphocreatine in extracellular fluids. Studies have demonstrated that:

  • High levels of phosphocreatine were found in seminal vesicle fluid

  • The pattern of distribution between cells and fluid indicates active secretion rather than cell lysis

  • Extracellular phosphocreatine, ATP, and creatine are proposed to be involved in sperm metabolism

Functional Coupling

Research has revealed a phenomenon known as "functional coupling," where creatine kinase isoforms are strategically located near sites of ATP production and utilization:

  • Mitochondrial creatine kinase (CKmit) is coupled to the ATP production machinery

  • Cytosolic creatine kinase is functionally coupled to ATPases:

    • Myosin ATPase in microfibrils

    • Ca²⁺-ATPase in the sarcoplasmic reticulum

    • Na⁺/K⁺-ATPase in the sarcolemma

This spatial organization facilitates efficient energy transfer and utilization within cells .

Analytical Methods and Synthesis

Synthesis

Labeled forms of phosphocreatine have been synthesized for research purposes, including:

  • [2-¹⁵N]phosphocreatine

  • [2/3-¹⁵N]phosphocreatine

These compounds have been used in NMR studies to elucidate structural and functional properties .

Analytical Methods

Several analytical methods have been employed for phosphocreatine analysis:

  • IP-HPLC (Ion-Pair High-Performance Liquid Chromatography)

  • HPLC-MS/MS (High-Performance Liquid Chromatography-Tandem Mass Spectrometry)

  • ¹H, ¹⁵N, and ³¹P NMR (Nuclear Magnetic Resonance) spectroscopy

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